

# (Tetrahydrofuran-3-yl)methanamine CAS number 165253-31-6 information

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

**Compound Name:** (Tetrahydrofuran-3-yl)methanamine

**Cat. No.:** B069705

[Get Quote](#)

An In-depth Technical Guide to (Tetrahydrofuran-3-yl)methanamine (CAS: 165253-31-6)

## Introduction: A Versatile Bifunctional Building Block

(Tetrahydrofuran-3-yl)methanamine, registered under CAS number 165253-31-6, is a vital heterocyclic organic compound that has emerged as a cornerstone in modern synthetic chemistry. Characterized by a stable tetrahydrofuran (THF) ring functionalized with a primary aminomethyl group at the 3-position, this molecule offers a unique combination of a rigid, polar scaffold and a reactive nucleophilic center.<sup>[1][2]</sup> This distinct architecture makes it an invaluable building block in both medicinal chemistry and the agrochemical industry, enabling the construction of complex, high-value molecules.<sup>[2][3][4][5][6][7]</sup> Its utility is most notably demonstrated as a key intermediate in the synthesis of the third-generation neonicotinoid insecticide, Dinotefuran.<sup>[3][4][5][8]</sup> This guide provides a comprehensive technical overview of its properties, synthesis, reactivity, and applications, grounded in established chemical principles and safety protocols.

### Chemical Structure of (Tetrahydrofuran-3-yl)methanamine

Caption: Molecular structure of (Tetrahydrofuran-3-yl)methanamine.

## Section 1: Physicochemical and Spectroscopic Profile

The physical properties of **(Tetrahydrofuran-3-yl)methanamine** are crucial for its handling, reaction setup, and purification. Its polarity, conferred by the ether and amine functionalities, influences its solubility and chromatographic behavior.[\[1\]](#)

Table 1: Core Physicochemical Properties

| Property          | Value                                                                                  | Source(s)                                                                         |
|-------------------|----------------------------------------------------------------------------------------|-----------------------------------------------------------------------------------|
| CAS Number        | 165253-31-6                                                                            | <a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[9]</a>                       |
| Molecular Formula | C <sub>5</sub> H <sub>11</sub> NO                                                      | <a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[9]</a>                       |
| Molecular Weight  | 101.15 g/mol                                                                           | <a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[9]</a>                       |
| Appearance        | Clear, colorless to light yellow/orange liquid                                         | <a href="#">[3]</a> <a href="#">[7]</a> <a href="#">[10]</a> <a href="#">[11]</a> |
| Boiling Point     | 156.0 ± 13.0 °C (at 760 Torr)                                                          | <a href="#">[3]</a> <a href="#">[12]</a> <a href="#">[13]</a>                     |
| Density           | ~0.967 g/cm <sup>3</sup> (at 20 °C)                                                    | <a href="#">[3]</a> <a href="#">[12]</a>                                          |
| Refractive Index  | n <sub>20/D</sub> ~1.462                                                               | <a href="#">[3]</a> <a href="#">[7]</a> <a href="#">[12]</a>                      |
| Flash Point       | 53.1 - 58.9 °C                                                                         | <a href="#">[3]</a> <a href="#">[13]</a>                                          |
| pKa (Predicted)   | 9.96 ± 0.29                                                                            | <a href="#">[3]</a> <a href="#">[12]</a>                                          |
| Storage           | Store at room temperature in a dark, dry place under an inert atmosphere. Hygroscopic. | <a href="#">[3]</a> <a href="#">[10]</a> <a href="#">[12]</a>                     |

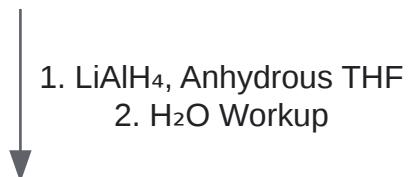
Spectroscopic Characterization: The identity and purity of **(Tetrahydrofuran-3-yl)methanamine** are routinely confirmed using standard spectroscopic methods.

- Nuclear Magnetic Resonance (NMR): <sup>1</sup>H and <sup>13</sup>C NMR spectra provide a definitive map of the proton and carbon environments, respectively, confirming the connectivity of the tetrahydrofuran ring and the aminomethyl side chain.[\[14\]](#)[\[15\]](#)
- Mass Spectrometry (MS): GC-MS analysis confirms the molecular weight (m/z = 101.15) and provides a characteristic fragmentation pattern for the compound.[\[16\]](#)

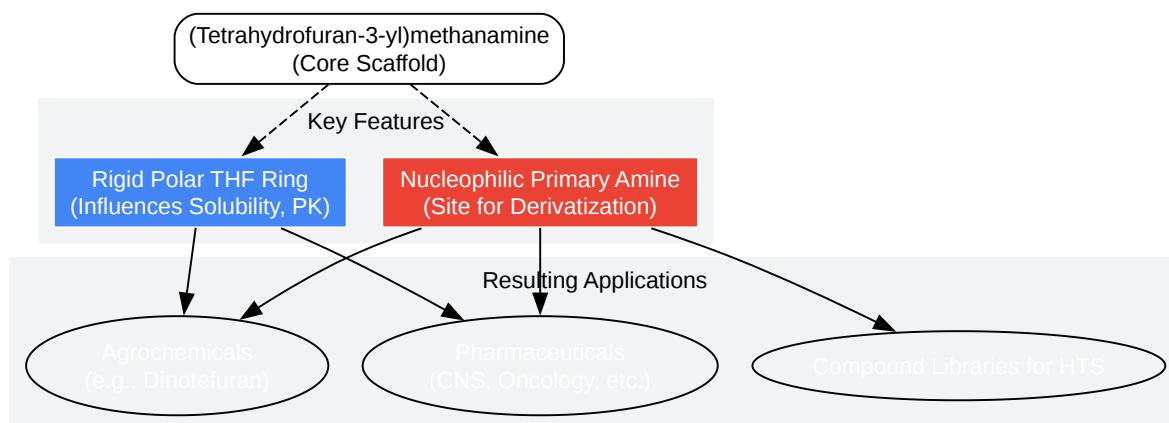
- Infrared Spectroscopy (IR): The IR spectrum will exhibit characteristic stretches for N-H bonds (in the  $3300\text{-}3400\text{ cm}^{-1}$  region) of the primary amine and C-O-C stretching of the ether linkage.[\[14\]](#)

## Section 2: Synthesis Methodologies: Pathways to a Key Intermediate

The synthesis of **(Tetrahydrofuran-3-yl)methanamine** involves the construction of the substituted THF ring and subsequent elaboration to the target primary amine. As the 3-position is a stereocenter, enantioselective synthesis is a critical consideration for pharmaceutical applications.[\[2\]](#)[\[17\]](#) While various proprietary industrial methods exist, common academic and laboratory-scale syntheses rely on the reduction of readily accessible nitrile or amide precursors.


### Methodology 1: Reduction of Tetrahydrofuran-3-carbonitrile

This is a highly effective and direct route. The nitrile functional group is a well-established precursor to primary amines via reduction with powerful hydride reagents.


**Causality and Reagent Choice:** The carbon-nitrogen triple bond is stable and requires a potent reducing agent to achieve full reduction to a  $\text{CH}_2\text{-NH}_2$  group. Lithium aluminum hydride ( $\text{LiAlH}_4$ ) is the reagent of choice due to its high reactivity.[\[18\]](#)[\[19\]](#)[\[20\]](#) Milder reagents like sodium borohydride ( $\text{NaBH}_4$ ) are generally ineffective for reducing nitriles.[\[19\]](#)[\[21\]](#) The reaction must be performed under strictly anhydrous conditions, as  $\text{LiAlH}_4$  reacts violently with water.

**Synthetic Workflow: Nitrile to Amine Reduction**

## Tetrahydrofuran-3-carboxamide



## (Tetrahydrofuran-3-yl)methanamine

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. CAS 165253-31-6: 1-(tetrahydrofuran-3-yl)methanamine [cymitquimica.com]
- 2. (Tetrahydrofuran-3-yl)methanamine | High Purity [benchchem.com]
- 3. Cas 165253-31-6,(TETRAHYDROFURAN-3-YL)METHANAMINE | lookchem [lookchem.com]

- 4. Tetrahydrofuran-3-yl)methanamine | 165253-31-6 [chemicalbook.com]
- 5. Selling tetrahydrofuran-3-methylamine 165253-31-6 98% In stock suppliers | Tocopharm [tocopharm.com]
- 6. nbino.com [nbino.com]
- 7. chemimpex.com [chemimpex.com]
- 8. (Tetrahydrofuran-3-yl)methanamine, CAS NO.165253-31-6 - Huateng Pharma [en.huatengsci.com]
- 9. (Tetrahydrofuran-3-yl)methanamine | C5H11NO | CID 10898660 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. pharmaffiliates.com [pharmaffiliates.com]
- 11. 3-(Aminomethyl)tetrahydrofuran | 165253-31-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 12. Tetrahydrofuran-3-yl)methanamine Six Chongqing Chemdad Co. , Ltd [chemdad.com]
- 13. chemicalbook.com [chemicalbook.com]
- 14. Tetrahydrofuran-3-yl)methanamine(165253-31-6) 1H NMR [m.chemicalbook.com]
- 15. 165253-31-6|(Tetrahydrofuran-3-yl)methanamine|BLD Pharm [bldpharm.com]
- 16. dev.spectrabase.com [dev.spectrabase.com]
- 17. WO2008080891A2 - Process for the synthesis of derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid and use thereof as medicaments - Google Patents [patents.google.com]
- 18. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]
- 19. chemguide.co.uk [chemguide.co.uk]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. masterorganicchemistry.com [masterorganicchemistry.com]
- To cite this document: BenchChem. [(Tetrahydrofuran-3-yl)methanamine CAS number 165253-31-6 information]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b069705#tetrahydrofuran-3-yl-methanamine-cas-number-165253-31-6-information>]

---

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)